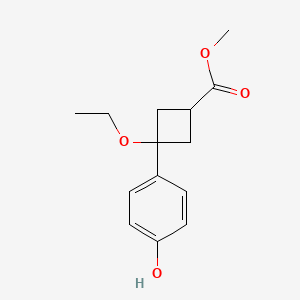

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

Description

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a 4-hydroxyphenyl group and an ethoxy substituent at the 3-position. Cyclobutane derivatives are frequently employed in medicinal chemistry as rigid scaffolds to modulate pharmacokinetics and target binding .

Properties

IUPAC Name |

methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-14(8-10(9-14)13(16)17-2)11-4-6-12(15)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQBEZXNVGHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC(C1)C(=O)OC)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of the corresponding alcohol derivative.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The compound’s unique combination of ethoxy and 4-hydroxyphenyl groups distinguishes it from analogs:

Key Observations :

- The ethoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like amino or hydroxy groups.

Physical and Spectroscopic Properties

Collision Cross-Section (CCS) and Mass Spectrometry

- Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (): Predicted CCS values range from 151.1–157.6 Ų for various adducts (e.g., [M+H]+: 151.6 Ų) .

- Target Compound: Expected higher CCS due to larger substituents (ethoxy vs. amino), though direct data are unavailable.

NMR and Chromatography

- Methyl 1-(methylamino)cyclobutanecarboxylate (): ¹H-NMR shows NH protons at δ 9.10 and aromatic protons (from toluenesulfonate) at δ 7.48–7.12 .

- Target Compound: Aromatic protons from the 4-hydroxyphenyl group would likely appear near δ 6.5–7.5, with a broad peak for the phenolic -OH.

Stability and Reactivity

- The 4-hydroxyphenyl group may confer susceptibility to oxidation, necessitating protective strategies during synthesis.

- Ethoxy vs.

Biological Activity

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse scientific literature.

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst, followed by esterification with methanol to yield the final product. This method can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively, thus providing a protective effect against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A comparative analysis demonstrated that derivatives with electron-donating substituents showed increased cytotoxicity towards tumor cells while maintaining lower toxicity towards normal cells. This suggests a potential application in cancer therapy where selectivity towards cancerous cells is desired .

- Therapeutic Applications : The compound has been investigated for its potential use in drug development, particularly in targeting specific pathways involved in disease progression. Its structural features may allow it to act as a scaffold for further modifications aimed at enhancing efficacy and reducing side effects .

Data Table: Biological Activities Overview

Q & A

Q. What are the validated synthetic routes for Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving cyclobutane intermediates and functionalization of the phenolic group. Key steps include:

- Cyclobutane core formation : Cyclocondensation of substituted malononitrile derivatives with cyclobutanone under basic conditions (e.g., NaOEt in ethanol) .

- Esterification : Methanol-mediated esterification of carboxylic acid intermediates under reflux .

- Ethoxy and hydroxyphenyl functionalization : Nucleophilic substitution or coupling reactions, as described in patent examples (e.g., using 4-hydroxyphenylboronic acid and ethoxy precursors under Pd catalysis) .

Optimization strategies : - Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via LCMS (e.g., target [M+H]+ at m/z 618 observed in related analogs) and HPLC (retention time: 1.16 minutes under SMD-TFA05 conditions) .

- Adjust solvent polarity (e.g., ethyl acetate for improved solubility) and temperature (0°C for sensitive intermediates) to enhance selectivity .

Q. How is the compound structurally characterized, and what analytical methods resolve spectral ambiguities?

Key techniques :

- 1H-NMR : Peaks at δ 7.48 (d, J = 7.9 Hz) and 7.12 (d, J = 7.9 Hz) confirm the 4-hydroxyphenyl group; ethoxy protons appear at δ 2.56–2.31 (m) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve cyclobutane ring geometry and substituent orientation .

- LCMS/HPLC : Validate purity and detect impurities (e.g., m/z 414 [M+H]+ for related intermediates) .

Addressing contradictions : - Overlapping NMR signals (e.g., cyclobutane CH2 groups) can be resolved via 2D-COSY or HSQC experiments.

- For crystallographic ambiguities, apply TWINABS for twinned data or use PLATON to check for missed symmetry .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in cyclobutane ring formation?

The cyclobutane ring adopts a strained, non-planar conformation due to:

- Steric effects : Bulky substituents (e.g., 4-hydroxyphenyl) favor equatorial positions to minimize 1,3-diaxial interactions.

- Electronic effects : Electron-withdrawing groups (e.g., ester moieties) stabilize transition states during ring closure.

Experimental validation : - Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare with crystallographic bond angles .

- Use variable-temperature NMR to study ring puckering dynamics (e.g., coalescence temperatures for CH2 protons) .

Q. How can researchers reconcile discrepancies in biological activity data across analogs of this compound?

Discrepancies may arise from:

- Conformational flexibility : The cyclobutane ring’s puckering affects binding to targets (e.g., enzymes or receptors).

- Impurity profiles : Trace intermediates (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) may act as off-target modulators .

Methodological solutions : - Conduct docking studies (e.g., AutoDock Vina) to correlate activity with predicted binding poses.

- Use high-resolution mass spectrometry (HRMS) to identify low-abundance impurities (e.g., m/z 705 [M+H]+ in Example 317) .

Q. What strategies mitigate degradation during long-term storage of this compound?

Degradation pathways :

- Hydrolysis : Ester groups are susceptible to aqueous cleavage; monitor via HPLC for free carboxylic acid formation.

- Oxidation : The 4-hydroxyphenyl group may oxidize to quinones under light or oxygen exposure.

Stabilization methods : - Store under inert gas (N2/Ar) at –20°C in anhydrous DMSO or ethyl acetate .

- Add antioxidants (e.g., BHT) at 0.1% w/w and use amber vials to block UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.